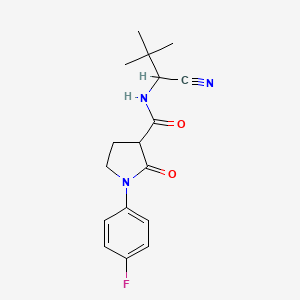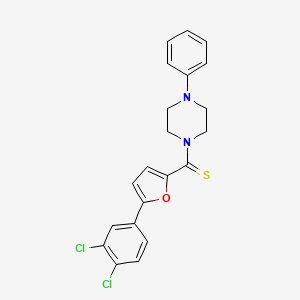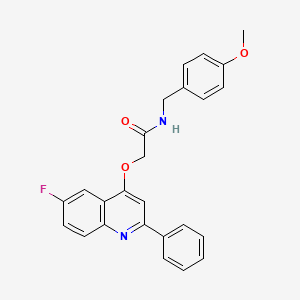
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. CPP-115 has been extensively studied for its potential in treating various neurological disorders and has shown promising results in preclinical studies.
作用机制
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a calming effect on neuronal activity and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that this compound can increase GABA levels in the brain, reduce the occurrence of seizures, and have anxiolytic effects. This compound has also been shown to have a low toxicity profile and does not produce significant adverse effects.
实验室实验的优点和局限性
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also highly selective for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders.
However, there are also limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
For research include the use of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide in the treatment of addiction, anxiety disorders, and in combination with other drugs for the treatment of various neurological disorders.
合成方法
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluorophenylacetic acid with 1-cyano-2,2-dimethylpropylamine to form an intermediate, which is then reacted with 2-oxopyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
科学研究应用
N-(1-Cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential in treating various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that this compound can enhance the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which leads to an increase in GABA levels in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and an increase in GABA levels can lead to a reduction in seizures and anxiety.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)14(10-19)20-15(22)13-8-9-21(16(13)23)12-6-4-11(18)5-7-12/h4-7,13-14H,8-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOCEAITQGZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1CCN(C1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)
![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)



![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

